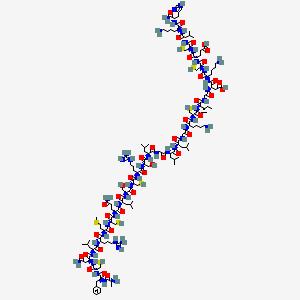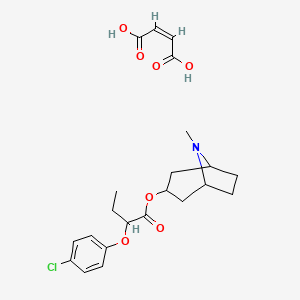![molecular formula C8H11N5O3 B1147252 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol CAS No. 151587-54-1](/img/structure/B1147252.png)
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Intermediate in the preparation of 9-Deazaguanosine derivatives.
Scientific Research Applications
Molecular Structure and Bonding Characteristics
Research by Orozco, Insuasty, Cobo, and Glidewell (2009) on compounds closely related to 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol highlights their molecular structure and bonding characteristics. These compounds exhibit significant polarization in their electronic structures and are linked by a combination of hydrogen bonds to form distinct molecular arrangements (Orozco et al., 2009).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactivity of compounds similar to this compound. Prajapati and Thakur (2005) describe a method for synthesizing novel pyrimido[4,5-d]pyrimidines, indicating the compound's utility in generating diverse chemical structures (Prajapati & Thakur, 2005). Additionally, Gohain, Prajapati, Gogoi, and Sandhu (2004) demonstrate its use in microwave-induced, solvent-free synthesis of pyrimidines, suggesting efficient and eco-friendly synthesis pathways (Gohain et al., 2004).
Potential Applications in Heterocyclic Chemistry
Research indicates potential applications in heterocyclic chemistry. For instance, the study by Beck and Gajewski (1976) on the synthesis of pyrimidinones using related compounds suggests possible applications in creating complex heterocyclic systems (Beck & Gajewski, 1976).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol involves the condensation of 2-amino-4,6-dimethyl-5-nitropyrimidine with dimethylformamide dimethyl acetal followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-amino-4,6-dimethyl-5-nitropyrimidine", "dimethylformamide dimethyl acetal", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethyl-5-nitropyrimidine (1.0 g, 5.5 mmol) and dimethylformamide dimethyl acetal (1.3 mL, 11 mmol) in methanol (10 mL) and stir at room temperature for 2 hours.", "Step 2: Add water (10 mL) to the reaction mixture and extract with dichloromethane (3 x 10 mL).", "Step 3: Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in methanol (10 mL) and add sodium borohydride (0.4 g, 10.5 mmol) slowly with stirring at 0°C.", "Step 5: Stir the reaction mixture at room temperature for 2 hours and then quench with water (10 mL).", "Step 6: Extract the mixture with dichloromethane (3 x 10 mL), combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the desired product as a yellow solid." ] } | |
CAS No. |
151587-54-1 |
Molecular Formula |
C8H11N5O3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)methanimidamide |
InChI |
InChI=1S/C8H11N5O3/c1-5-6(13(15)16)7(14)11-8(10-5)9-4-12(2)3/h4H,1-3H3,(H,10,11,14) |
InChI Key |
JHNLMNSDAFLKIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC(=N1)N=CN(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N=CN(C)C)[N+](=O)[O-] |
Synonyms |
N’-(1,4-Dihydro-6-methyl-5-nitro-4-oxo-2-pyrimidinyl)-N,N-dimethyl-methanimidamide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)


![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)
![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

